cis-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Description
cis-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (CAS: 477600-68-3) is a piperidine derivative with a benzyl group at position 1, a methyl group at position 3, and an amine at position 4 in its cyclohexane-like piperidine ring. The cis stereochemistry indicates that the substituents on the piperidine ring are oriented on the same side, influencing its physicochemical and biological properties. This compound is commonly utilized in pharmaceutical research as a chiral building block or intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors due to its structural similarity to neurotransmitter analogs .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZZZCZWHJKIAC-VZCPBZATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a structural analog of various piperidine-based pharmaceuticals and is primarily studied for its interactions with neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.
The molecular formula of this compound is C₁₁H₁₅Cl₂N. The presence of a benzyl group and a methyl group on the piperidine ring contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including:
- Dopamine Receptors : It may act as a modulator of dopamine signaling, which is crucial in the treatment of psychiatric disorders.
- Serotonin Receptors : Potential effects on serotonin pathways suggest its role in mood regulation and anxiety disorders.
- Norepinephrine Receptors : Interaction with norepinephrine receptors may influence attention and arousal mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Its potential as an analgesic agent has been explored, particularly in the context of neuropathic pain.
- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, including this compound. The following table summarizes key findings from various research studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical trial, this compound was administered to mice with induced depression. Results indicated a marked improvement in behavior compared to controls, suggesting antidepressant properties.
- Case Study 2 : A study involving neuropathic pain models revealed that administration led to significant reductions in pain sensitivity, indicating potential as an analgesic agent.
- Case Study 3 : Neuroprotective effects were observed in vitro when neuronal cells were treated with the compound prior to exposure to neurotoxic agents, leading to increased cell viability.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development : This compound is primarily utilized in the synthesis of drugs targeting the central nervous system. It has shown potential in treating various disorders related to neurotransmitter activity, such as anxiety, depression, and migraine. Research indicates that it can activate serotonin receptors without causing vasoconstriction, making it a candidate for treating serotonin-related disorders like migraines and other pain syndromes .
Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing pathways associated with mood regulation, cognition, and behavior. It has been studied for its effects on serotonin metabolism and its potential role in alleviating symptoms of conditions such as generalized anxiety disorder and panic disorder .
Organic Synthesis Applications
Intermediate in Organic Synthesis : Cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be modified to create a variety of substituted piperidine compounds, which are valuable in developing new pharmaceuticals .
Synthesis of Piperidine Derivatives : The compound is frequently employed as a precursor for synthesizing various piperidine derivatives that exhibit diverse biological activities. These derivatives are crucial for exploring structure-activity relationships in drug development .
Biological Studies
Structure-Activity Relationship Studies : Researchers utilize this compound to investigate the biological effects of piperidine derivatives. By modifying its structure, scientists can evaluate how changes impact biological activity, aiding in the design of more effective therapeutic agents .
Cytotoxicity Evaluations : Recent studies have evaluated the cytotoxic effects of compounds derived from this compound against various cancer cell lines. Such evaluations are essential for identifying potential anticancer agents .
Industrial Applications
Production of Fine Chemicals : In industrial settings, this compound is used to produce fine chemicals and specialty materials. Its ability to undergo various chemical reactions makes it a valuable asset in manufacturing processes .
Case Study 1: Treatment of Migraine
A study highlighted the efficacy of this compound in treating migraine by activating 5-HT receptors without vasoconstrictive side effects. This property suggests its potential as a safer alternative to traditional migraine medications .
Case Study 2: Anticancer Activity
Research involving derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The findings support further exploration into its use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives are widely studied for their pharmacological relevance. Below is a comparative analysis of cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride with structurally related compounds:
Key Structural Analogues
Physicochemical and Pharmacological Differences
- Stereochemistry : The cis configuration of the target compound enhances its conformational rigidity compared to the trans isomer, leading to higher binding affinity to σ-1 and NMDA receptors .
- Salt Form : The dihydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to free-base analogs, which typically exhibit solubility <10 mg/mL.
- Substituent Effects: Methyl Group at Position 3: Reduces metabolic degradation by cytochrome P450 enzymes compared to non-methylated analogs (e.g., 1-benzyl-piperidin-4-amine). Benzyl Group at Position 1: Enhances lipophilicity (logP ~2.1) relative to non-benzylated derivatives (logP ~0.5), improving blood-brain barrier penetration.
Preparation Methods
Pyridine Reduction via Sodium Borohydride
CN104710346A introduces a streamlined four-step synthesis starting from 4-amino-3-methylpyridine (Figure 1):
-
Methylcarbamate Formation : Reaction with dimethyl carbonate and potassium tert-butoxide in 2-methyltetrahydrofuran yields N-methylcarbamate (92% yield).
-
LiAlH4 Reduction : Lithium aluminium hydride reduces the carbamate to 3-methylamino-4-picoline (85% yield).
-
Benzylation : Treatment with benzyl bromide in acetone forms 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (95% yield).
-
Sodium Borohydride Reduction : Catalytic hydrogenation with NaBH4 in ethanol achieves 28:1 cis-trans selectivity, followed by HCl salt formation to isolate the dihydrochloride (88% yield).
This method circumvents piperidinone intermediates, reducing steps and avoiding costly transition metals. The use of NaBH4 enhances safety compared to STAB or LiAlH4, while the high cis selectivity minimizes post-reduction purification.
Alternative Reductive Amination Approaches
Piperidinone Intermediate Route
EP2994454B1 critiques prior art and proposes an optimized reductive amination pathway:
-
Piperidinone Synthesis : 1-Benzyl-4-methylpiperidin-3-one is prepared via Dieckmann cyclization of β-keto esters, as detailed in academic studies.
-
Methylamine Condensation : The ketone reacts with methylamine in methanol, followed by STAB reduction.
-
Salt Formation : Hydrochloric acid precipitates the dihydrochloride with 45% overall yield.
While avoiding pyrophoric reagents, this route still requires chromatographic purification, limiting industrial adoption.
Novel Pyridinium Intermediate Route
Mechanistic Insights
The pyridinium bromide intermediate (1-benzyl-3-methylamino-4-methyl-pyridinium bromide) is pivotal in CN104710346A . Quaternization of the pyridine nitrogen with benzyl bromide enhances electrophilicity, facilitating stereoselective reduction. NaBH4 selectively reduces the pyridinium ring at the C2-C3 position, favoring cis-configuration due to steric hindrance from the benzyl group.
Process Optimization
Key parameters include:
-
Solvent Choice : Ethanol ensures optimal NaBH4 activity and solubility.
-
Temperature : Reactions conducted at 60°C maximize conversion without epimerization.
-
Acidification : Concentrated HCl (6M) precipitates the dihydrochloride, reducing trans-isomer content to <1%.
Comparative Analysis of Synthetic Methods
Table 1. Comparative performance of preparation methods. The NaBH4 route offers superior yield and selectivity with minimal purification.
Critical Discussion of Reagents and Conditions
Solvent Impact
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the identity and purity of cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to assess purity (>98% by area normalization), and mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ at m/z 291.264). Cross-reference spectral data with published standards in databases like PubChem or NIST Chemistry WebBook .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidative degradation. Monitor for discoloration or precipitation as indicators of instability. Stability studies under accelerated conditions (40°C/75% relative humidity for 1–3 months) can predict long-term storage behavior .
Q. What solvent systems are optimal for dissolving this dihydrochloride salt in pharmacological assays?
- Methodological Answer : Due to its dihydrochloride form, the compound exhibits high solubility in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). For in vitro assays, prepare stock solutions in sterile water (1–10 mM) and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation. Validate solubility using dynamic light scattering (DLS) for nanoparticle-free solutions .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in synthetic batches of this compound?
- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20, 0.1% diethylamine) to separate enantiomers. For absolute configuration determination, use X-ray crystallography or circular dichroism (CD) spectroscopy. Compare retention times with authentic standards synthesized via asymmetric catalysis .
Q. What strategies mitigate batch-to-batch variability in pharmacological activity linked to salt form discrepancies?
- Methodological Answer : Conduct counterion exchange experiments (e.g., replacing dihydrochloride with hydrochloride) to assess bioavailability differences. Use isothermal titration calorimetry (ITC) to measure binding affinity changes to target receptors (e.g., σ-1 or opioid receptors). Cross-validate results with in vivo pharmacokinetic studies (Cmax, AUC) in rodent models .
Q. How should researchers design experiments to investigate metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C for 60 minutes. Quench reactions with ice-cold acetonitrile, then analyze metabolites via LC-MS/MS. Use stable isotope-labeled analogs (e.g., ¹³C or deuterated forms) to distinguish Phase I oxidation products from background noise. Compare metabolic profiles across species (rat vs. human) .
Q. What computational methods predict interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using CYP3A4 or CYP2D6 crystal structures (PDB IDs: 4K9T, 5TFT). Validate predictions with inhibition assays (IC50 determination via fluorogenic substrates). Combine results with quantitative structure-activity relationship (QSAR) models to optimize metabolic stability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Replicate solubility tests under controlled conditions (pH, temperature, ionic strength). For example, use phosphate buffers (pH 2–8) to assess pH-dependent solubility. If discrepancies persist, analyze residual solid phases via X-ray powder diffraction (XRPD) to identify polymorphic forms or hydrate formation .
Q. Why do some studies report higher receptor binding affinity for the dihydrochloride form compared to freebase?
- Methodological Answer : The dihydrochloride salt may enhance ionization in physiological conditions, improving membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) and compare with freebase solubility. Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
